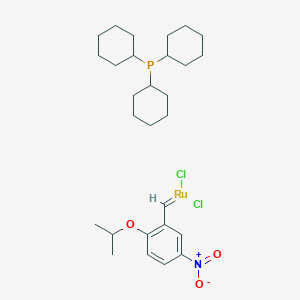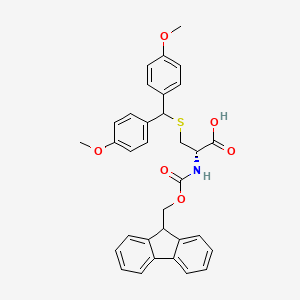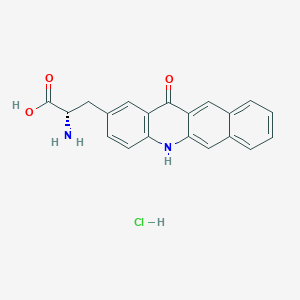
cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride is widely used in scientific research and laboratory experiments due to its versatile properties. It is known for its ability to catalyze the formation of a variety of organic compounds, as well as its ability to act as a ligand in metal complexes. It is also used as a reagent in the synthesis of a variety of organic compounds, including amines, heterocycles, and polymers. Additionally, this compound is used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of materials for use in the electronics industry.
Wirkmechanismus
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride acts as a Lewis acid, which is a substance that can donate a pair of electrons to form a covalent bond with a Lewis base. In the presence of a Lewis base, this compound can form a complex with the base, which can then be used to catalyze a variety of organic reactions. Additionally, this compound can act as a ligand in metal complexes, which can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
This compound is a non-toxic compound and has not been found to have any adverse effects on humans or animals. Additionally, it has not been found to have any mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride in laboratory experiments is its low cost and availability. Additionally, it is a non-toxic compound and has been found to be safe for use in laboratory experiments. However, one of the main limitations of using this compound is its low solubility in water, which can limit its use in certain types of reactions.
Zukünftige Richtungen
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride has a variety of potential applications in the future. It can be used in the synthesis of pharmaceuticals, materials for use in the electronics industry, and a variety of other organic compounds. Additionally, it can be used as a catalyst in a variety of reactions, including those involving metal complexes. Additionally, further research could be conducted to explore the potential uses of this compound in the synthesis of polymers and heterocycles. Finally, further research could be conducted to explore the potential applications of this compound in the development of new drugs and materials.
Synthesemethoden
Cis-4-(Trifluoromethoxy)cyclohexanamine hydrochloride is synthesized by the reaction of trifluoromethylcyclohexanone (TFC) and hydrochloric acid (HCl). The reaction is conducted in an inert atmosphere and is typically carried out with a stoichiometric amount of HCl. The reaction is typically carried out at room temperature, but can also be conducted at elevated temperatures up to 80°C. The product is then purified by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-6-3-1-5(11)2-4-6;/h5-6H,1-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZCBQKTVGISDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














